(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid
Overview
Description
(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Mechanism of Action
Target of Action
Boronic acids and their esters, including this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters are known to interact with their targets through covalent bonding, forming reversible covalent complexes . This allows them to modulate the activity of their targets, leading to potential therapeutic effects.
Biochemical Pathways
Boronic acids and their esters are known to influence a variety of biochemical processes due to their ability to form reversible covalent bonds with various biological targets .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which can influence their bioavailability .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds with various biological targets can lead to modulation of the activity of these targets, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of 5-hydroxymethyl-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halideThis reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Reduction: The boronic acid group can be reduced to a borane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (5-(Carboxymethyl)-2-methoxyphenyl)boronic acid.
Reduction: (5-(Hydroxymethyl)-2-methoxyphenyl)borane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy and as an antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxymethyl and methoxy groups, making it less versatile in certain applications.
(4-Hydroxymethylphenyl)boronic acid: Similar structure but lacks the methoxy group, which can affect its reactivity and binding properties.
(5-Methoxyphenyl)boronic acid: Lacks the hydroxymethyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its reactivity and versatility in various applications. These functional groups allow for a broader range of chemical modifications and interactions with biological molecules, making it a valuable compound in research and industry .
Properties
IUPAC Name |
[5-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAGQXBGJZANAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CO)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726924 | |
Record name | [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137339-94-6 | |
Record name | [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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